molecular formula C19H15Cl2N3O2S B2713743 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-chlorophenyl)acetamide CAS No. 1105212-93-8

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-chlorophenyl)acetamide

Cat. No. B2713743
CAS RN: 1105212-93-8
M. Wt: 420.31
InChI Key: BDCZEIMBHWQUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-chlorophenyl)acetamide” is a chemical substance with the molecular formula C21H14Cl2N2OS . It is registered in the ECHA CHEM database .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Scientific Research Applications

Antibacterial Agents

Compounds with a structure that includes thiazolidine, acetamide, and thiourea moieties have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The QSAR (Quantitative Structure-Activity Relationship) studies of these compounds highlight the positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk character, which is beneficial for antibacterial activity (Desai et al., 2008).

Antimicrobial Activity

Synthesized derivatives of thiazolidinone and acetidinone have been studied for their antimicrobial activity. The structural modifications and the presence of chlorine in the compounds have been crucial for evaluating their effectiveness against various microorganisms, providing insights into the design of new antimicrobial agents (Mistry et al., 2009).

Heterocyclic Syntheses

The use of thioureido-acetamides as starting materials for the synthesis of various heterocyclic compounds demonstrates the versatility of these compounds in creating a range of heterocycles with potential pharmacological activities. The synthesis process involves one-pot cascade reactions, showcasing the efficiency and atom economy of these methods (Schmeyers et al., 2002).

Crystal Structure Analysis

The crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds have been determined, revealing insights into their molecular conformations and the potential for designing more effective molecules based on these structures (Subasri et al., 2016).

Polymer Hybrid Networks

Studies on the synthesis and application of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of polymer hybrid networks highlight the potential of these compounds in the development of materials with improved thermal stability and robustness (Batibay et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c20-13-4-1-3-12(7-13)11-27-19-23-16(10-18(26)24-19)9-17(25)22-15-6-2-5-14(21)8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCZEIMBHWQUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.